2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one
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Overview
Description
2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one is a heterocyclic compound that features both furan and thiazole rings. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one typically involves the condensation of furan-2-carbaldehyde with 5-methyl-1,3-thiazol-4(5H)-one hydrazone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one include:
2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4(5H)-one: Lacks the methyl group on the thiazole ring, which may affect its biological activity.
2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-ethyl-1,3-thiazol-4(5H)-one: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties and reactivity.
2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-phenyl-1,3-thiazol-4(5H)-one: The presence of a phenyl group can significantly change its biological activity and solubility.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C9H9N3O2S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
(2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H9N3O2S/c1-6-8(13)11-9(15-6)12-10-5-7-3-2-4-14-7/h2-6H,1H3,(H,11,12,13)/b10-5+ |
InChI Key |
SWYRUTDRRGAEEA-BJMVGYQFSA-N |
Isomeric SMILES |
CC1C(=O)N/C(=N/N=C/C2=CC=CO2)/S1 |
Canonical SMILES |
CC1C(=O)NC(=NN=CC2=CC=CO2)S1 |
Origin of Product |
United States |
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